
7-Bromo-1-methyl-1H-indazole
Overview
Description
7-Bromo-1-methyl-1H-indazole (C₈H₇BrN₂, MW 211.06 g/mol) is a halogenated indazole derivative featuring a bromine atom at position 7 and a methyl group at position 1 of the indazole ring . It serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of heterocyclic compounds for drug discovery. For example, it has been utilized in Negishi coupling reactions to generate C(sp³)-enriched drug-like molecules, albeit with low yields (5%) due to steric and electronic challenges .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-methyl-1H-indazole can be achieved through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst- and solvent-free conditions . Another method includes the Cu(OAc)2-catalyzed formation of N-N bonds using oxygen as the terminal oxidant .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of transition metal catalysts, such as copper or silver, is common in industrial settings to facilitate efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1-methyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) and other nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazoles, while oxidation and reduction reactions can produce corresponding oxides and reduced derivatives .
Scientific Research Applications
Medicinal Chemistry
7-Bromo-1-methyl-1H-indazole has been investigated for its potential therapeutic properties. Its structural characteristics enable it to interact with various biological targets, making it a candidate for drug development.
Key Therapeutic Areas
- Anticancer Activity : Research indicates that this compound may inhibit the viability of cancer cells by modulating apoptosis-related pathways. For instance, studies have shown that indazole derivatives can downregulate anti-apoptotic factors like MDM2, leading to increased apoptosis in cancer cells.
- Anti-inflammatory Properties : The compound's ability to influence inflammatory pathways suggests its potential as an anti-inflammatory agent. It may inhibit key enzymes involved in inflammatory responses.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, indicating its potential use in treating infections.
Chemical Biology
In chemical biology, this compound serves as a valuable probe for studying biological pathways and molecular interactions.
Material Science
The unique properties of this compound make it an interesting candidate for material science applications.
Potential Uses
- Synthesis of New Materials : The compound is explored for its potential use in developing new materials with unique properties, which could be beneficial in various industrial applications .
- Chemical Intermediates : It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of novel compounds .
Case Studies and Research Findings
Several studies have evaluated the biological activity of indazole derivatives, including this compound:
Antitumor Activity
A study highlighted that derivatives similar to this compound could effectively reduce MDM2 protein expression and modulate apoptosis pathways in cancer cells. This suggests that such compounds may induce apoptosis through downregulation of anti-apoptotic factors .
Enzymatic Inhibition
Research on related indazole compounds demonstrated potent inhibitory effects on various enzymes implicated in cancer pathways. Some derivatives exhibited IC50 values less than 30 nM against specific targets like FGFR1, indicating strong potential for therapeutic development.
Biological Activity
7-Bromo-1-methyl-1H-indazole is a significant heterocyclic compound known for its diverse biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.
This compound has the molecular formula C7H6BrN3. It is synthesized primarily through the bromination of 1-methyl-1H-indazole using reagents like N-bromosuccinimide (NBS) in dichloromethane. The synthesis can be scaled for industrial production, employing continuous flow processes to ensure quality and yield.
The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. It exhibits properties such as:
- Enzyme Inhibition : The compound can inhibit specific kinases involved in cell signaling, which is crucial for cancer cell proliferation suppression.
- Receptor Modulation : It may act on receptors associated with inflammatory pathways, contributing to its anti-inflammatory potential.
Anticancer Properties
Research has highlighted the anticancer potential of indazole derivatives, including this compound. In particular:
- Inhibition of Cancer Cell Lines : Studies have shown that derivatives similar to this compound exhibit significant inhibitory effects against various cancer cell lines. For instance, one study reported that a related compound demonstrated an IC50 value of 5.15 µM against the K562 cell line, indicating strong anticancer activity .
- Mechanisms of Action : The compound induces apoptosis in cancer cells by modulating key proteins involved in the apoptotic pathway. For example, it was observed to decrease Bcl-2 (an anti-apoptotic protein) and increase Bax (a pro-apoptotic protein), leading to enhanced apoptosis rates in treated cells .
Anti-Diabetic Activity
In addition to its anticancer properties, this compound has been evaluated for anti-diabetic effects:
- α-Glucosidase Inhibition : Compounds derived from indazoles have shown promise as α-glucosidase inhibitors, which are critical for managing diabetes by slowing carbohydrate absorption .
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | Anticancer | 5.15 | Induces apoptosis via p53/MDM2 pathway |
5-Bromo-1-methyl-1H-indazole | Anticancer | Not specified | Similar apoptotic mechanisms |
6-Bromo-4-methyl-1H-indazole | Anti-inflammatory | Not specified | Inhibits inflammatory pathways |
Case Studies and Research Findings
Several studies have documented the biological activities of this compound and its derivatives:
- Antitumor Activity : A study published in the International Journal of Molecular Sciences demonstrated that a closely related compound significantly inhibited K562 cell proliferation and induced apoptosis through modulation of apoptosis-related proteins .
- Synthesis and Characterization : Research focused on synthesizing various indazole derivatives has revealed their potential as building blocks for developing new therapeutic agents targeting cancer and inflammation .
- Chemical Biology Applications : The compound is also utilized in chemical biology for designing probes that study biological pathways, showcasing its versatility beyond medicinal applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-Bromo-1-methyl-1H-indazole, and how can purity be optimized?
- Methodology : The synthesis typically involves halogenation of indazole precursors or substitution reactions. For example, bromination of 1-methyl-1H-indazole using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis) can yield the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) ensures high purity (>95%) . Melting points (123–127°C for analogous bromoindazoles) and NMR analysis (1H/13C) validate structural integrity .
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
- Methodology : Single-crystal X-ray diffraction is the gold standard. Data collection using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) followed by structure solution via direct methods in SHELXS and refinement with SHELXL (including anisotropic displacement parameters) ensures accuracy. The WinGX suite integrates SHELX workflows for visualization and validation of bond lengths/angles .
Q. What are the primary pharmacological screening assays for this compound?
- Methodology : Enzymatic inhibition assays (e.g., α-glucosidase or kinase activity) are conducted in vitro. For example, pre-incubate the compound with the enzyme and substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase) and measure absorbance at 405 nm. IC₅₀ values are calculated using nonlinear regression (GraphPad Prism) . Antioxidant potential is assessed via DPPH radical scavenging (λ = 517 nm) .
Advanced Research Questions
Q. How can synthetic yields of this compound be improved for scale-up?
- Methodology : Optimize reaction parameters:
- Catalyst screening : Pd-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig amination in methyl-substituted indazoles .
- Solvent effects : Use DMF or DMSO for polar intermediates; microwave-assisted synthesis reduces reaction time .
- Workflow integration : Employ LC-MS for real-time monitoring of intermediates .
Q. What computational strategies elucidate structure-activity relationships (SAR) for bromoindazole derivatives?
- Methodology :
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., α-glucosidase PDB: 2ZE0). Focus on halogen bonding between bromine and active-site residues .
- QSAR modeling : Generate descriptors (e.g., logP, polar surface area) from ChemAxon or MOE. Partial least squares (PLS) regression correlates descriptors with bioactivity .
Q. How do steric and electronic effects of the bromine substituent influence spectroscopic properties?
- Methodology :
- NMR analysis : Compare 1H NMR chemical shifts (δ 7.2–8.5 ppm for aromatic protons) with DFT-calculated shifts (Gaussian 16, B3LYP/6-31G* basis set). Bromine’s inductive effect deshields adjacent protons .
- IR spectroscopy : Stretching frequencies (C-Br ~560 cm⁻¹) confirm substitution patterns. Compare experimental and computed spectra .
Q. What in vivo models are suitable for evaluating the neuropharmacological potential of this compound?
- Methodology :
- Rodent models : Administer the compound (10–50 mg/kg, i.p.) in a kainate receptor-induced seizure model. Monitor EEG activity and behavioral seizures (Racine scale) .
- Toxicokinetics : Use LC-MS/MS to quantify plasma and brain concentrations. Calculate AUC and half-life (Noncompartmental Analysis, Phoenix WinNonlin) .
Q. Key Citations
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Position and Reactivity
Positional isomers significantly influence reactivity and synthetic outcomes:
- 5-Bromo-7-methyl-1H-indazole (C₈H₇BrN₂): The bromine at position 5 and methyl at position 7 alter electronic distribution, enhancing nucleophilic substitution rates compared to the 7-bromo isomer. This compound is commercially available and used in high-throughput synthesis .
- 6-Bromo-5-methyl-1H-indazole (C₈H₇BrN₂): The bromine at position 6 introduces steric hindrance near the methyl group, reducing reactivity in coupling reactions .
Compound | Substituent Positions | Key Reactivity Features |
---|---|---|
7-Bromo-1-methyl-1H-indazole | Br (C7), CH₃ (C1) | Moderate reactivity; steric hindrance at C7 |
5-Bromo-7-methyl-1H-indazole | Br (C5), CH₃ (C7) | Enhanced nucleophilic substitution |
6-Bromo-5-methyl-1H-indazole | Br (C6), CH₃ (C5) | Reduced reactivity due to steric effects |
Functional Group Modifications
Halogen and heteroatom substitutions impact physicochemical properties and applications:
- However, the chlorine atom may compete as a leaving group, complicating regioselectivity .
- 7-Bromo-6-methoxy-1H-indazole (C₈H₇BrN₂O): Methoxy (OCH₃) at C6 enhances solubility in polar solvents and stabilizes intermediates via resonance, improving yields in cyclization reactions .
Properties
IUPAC Name |
7-bromo-1-methylindazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-8-6(5-10-11)3-2-4-7(8)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFIGGYULRKROG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2Br)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610718 | |
Record name | 7-Bromo-1-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90610718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000576-59-9 | |
Record name | 7-Bromo-1-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90610718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1000576-59-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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